Coelenterazine

Vue d'ensemble

Description

La coelentérazine est une luciférine, une molécule qui émet de la lumière après avoir réagi avec l'oxygène. On la trouve dans de nombreux organismes aquatiques répartis dans huit embranchements, y compris les radiolaires, les cténaires, les cnidaires, les calmars, les crevettes, les copépodes, les chétognathes, les poissons et les échinodermes . La coelentérazine est le substrat de nombreuses luciférases, telles que la luciférase de Renilla reniformis, la luciférase de Gaussia et les photoprotéines comme l'aequorin et l'obeline . Ces protéines catalysent l'oxydation de la coelentérazine, ce qui entraîne la bioluminescence .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La coelentérazine peut être synthétisée selon diverses méthodes. Une approche consiste à condenser le 2-cyano-6-hydroxybenzothiazole avec le 4-hydroxybenzaldéhyde, suivi d'une cyclisation avec de l'hydrazine . Une autre méthode implique la réaction du 2-cyano-6-hydroxybenzothiazole avec la 4-hydroxybenzylamine, suivie d'une cyclisation avec de l'hydrazine . Ces méthodes nécessitent généralement des conditions réactionnelles douces et peuvent être réalisées à température ambiante sous atmosphère inerte .

Méthodes de production industrielle : La production industrielle de la coelentérazine implique l'optimisation des voies de synthèse pour obtenir des rendements et une pureté élevés. Cela implique souvent l'utilisation d'équipements de synthèse automatisés et de mesures rigoureuses de contrôle de la qualité pour garantir la cohérence et la reproductibilité . Le procédé industriel peut également impliquer l'utilisation de techniques de purification avancées, telles que la chromatographie, pour isoler et purifier le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La coelentérazine subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution . La réaction la plus notable est son oxydation par les luciférases, qui entraîne la bioluminescence .

Réactifs et conditions courants : Les réactifs couramment utilisés dans les réactions de la coelentérazine comprennent l'oxygène, des bases telles que l'hydroxyde de sodium et des solvants tels que le diméthylsulfoxyde et le diméthylformamide . La réaction d'oxydation se produit généralement dans des conditions douces, souvent à température ambiante .

Principaux produits : Le principal produit formé par l'oxydation de la coelentérazine est la coelentéramide, qui est produite avec du dioxyde de carbone et de la lumière . La coelentéramide peut exister sous différentes formes, selon la luciférase spécifique et les conditions réactionnelles .

Applications scientifiques de la recherche

La coelentérazine a une large gamme d'applications scientifiques de recherche, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, elle est utilisée comme substrat dans les tests de bioluminescence pour étudier la cinétique enzymatique et les mécanismes réactionnels . En biologie, la coelentérazine est utilisée dans les techniques d'imagerie pour visualiser les processus cellulaires et suivre l'expression de gènes spécifiques . En médecine, elle est utilisée dans les tests diagnostiques pour détecter les biomarqueurs et surveiller la progression des maladies . Les applications industrielles comprennent son utilisation dans la surveillance environnementale et les processus de contrôle de la qualité .

Mécanisme d'action

Le mécanisme d'action de la coelentérazine implique son oxydation par les luciférases, ce qui entraîne la formation d'un intermédiaire à l'état excité qui émet de la lumière lorsqu'il retourne à l'état fondamental . Les cibles moléculaires de la coelentérazine comprennent diverses luciférases et photoprotéines, qui catalysent son oxydation et produisent de la bioluminescence . Les voies impliquées dans ce processus comprennent la liaison de l'oxygène au noyau imidazopyrazinone de la coelentérazine, suivie de la formation d'un intermédiaire dioxétane qui se décompose pour produire de la lumière .

Applications De Recherche Scientifique

Bioluminescence and Chemiluminescence

Coelenterazine serves as a substrate for several luciferases, including Renilla luciferase and aequorin. These enzymes catalyze bioluminescent reactions that emit light, which can be harnessed for various analytical applications:

- Calcium Detection : Aequorin, in combination with this compound, is utilized to monitor calcium ion concentrations in living cells. This application is crucial for studying cellular signaling pathways and muscle contractions .

- Protein-Protein Interactions : this compound is employed in fluorescence resonance energy transfer (FRET) assays to detect interactions between proteins, aiding in the understanding of cellular mechanisms .

Analytical Tools

The development of this compound-dependent luciferases has led to the creation of highly sensitive analytical systems:

- Bioluminescent Assays : These assays are used for detecting various biomolecules, including nucleic acids and proteins. The high sensitivity and specificity of these systems make them invaluable in research and clinical diagnostics .

- Multiplex Analysis : Mutated variants of photoproteins have been developed to allow simultaneous detection of multiple targets in a single assay, enhancing throughput in biological studies .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound:

- Reactive Oxygen Species Detection : this compound derivatives, particularly methyl this compound, have shown efficacy in detecting reactive oxygen species (ROS), which are implicated in various diseases including cancer . This property positions this compound as a potential therapeutic agent against oxidative stress-related conditions.

Drug Discovery and Development

This compound's role extends into drug discovery:

- Natural Product Chemistry : this compound has been identified as a valuable tool in the screening of natural products for potential drug candidates. Its bioluminescent properties facilitate the identification of bioactive compounds from marine organisms .

- Therapeutic Applications : The compound is being explored for its potential in treating conditions such as cancer and infectious diseases due to its ability to enhance the efficacy of certain drugs when used as a reporter system .

Case Study 1: Calcium Monitoring with Aequorin

Aequorin, when activated by this compound, has been extensively used to study calcium dynamics in various cell types. Research demonstrated that this system could detect calcium fluctuations with high temporal resolution, providing insights into cellular signaling processes.

Case Study 2: ROS Detection

Methyl this compound was tested for its ability to scavenge ROS in vitro. Results indicated significant protective effects against oxidative damage in cultured cells, suggesting its potential use as an antioxidant supplement in therapeutic settings.

Mécanisme D'action

The mechanism of action of coelenterazine involves its oxidation by luciferases, resulting in the formation of an excited state intermediate that emits light upon returning to the ground state . The molecular targets of this compound include various luciferases and photoproteins, which catalyze its oxidation and produce bioluminescence . The pathways involved in this process include the binding of oxygen to the imidazopyrazinone core of this compound, followed by the formation of a dioxetane intermediate that decomposes to produce light .

Comparaison Avec Des Composés Similaires

La coelentérazine est unique parmi les luciférines en raison de sa présence généralisée dans les organismes marins et de sa capacité à produire de la bioluminescence sans avoir besoin de cofacteurs supplémentaires . Des composés similaires comprennent la luciférine de la luciole, la luciférine bactérienne et la luciférine des dinoflagellés . La luciférine de la luciole nécessite de l'adénosine triphosphate et des ions magnésium pour sa réaction bioluminescente, tandis que la luciférine bactérienne implique une réaction complexe avec le flavin mononucléotide et l'oxygène . La luciférine des dinoflagellés, en revanche, est structurellement différente et implique un mécanisme d'oxydation unique . La simplicité et la polyvalence de la coelentérazine en font un outil précieux dans diverses applications scientifiques .

Activité Biologique

Coelenterazine is a bioluminescent compound found in various marine organisms, particularly in coelenterates such as jellyfish and corals. It plays a crucial role as a substrate for luciferases, enzymes that catalyze bioluminescent reactions, producing light through the oxidation of this compound. This compound has gained significant attention in biological research due to its applications in imaging, biosensing, and as a potential therapeutic agent.

This compound undergoes oxidation in the presence of luciferases, resulting in the emission of light. The reaction can be summarized as follows:

The emitted light typically has a wavelength range of 465–495 nm, making it suitable for various applications in biological imaging and detection .

Applications in Research

- Bioluminescent Imaging : this compound is extensively used in bioluminescent imaging to visualize biological processes in real-time. Its high sensitivity allows for the detection of low-abundance targets, making it valuable for studying gene expression and cellular activities.

- Biosensing : The compound is employed in biosensors to detect specific biomolecules or pathogens. For example, this compound-based assays have been developed for monitoring reactive oxygen species (ROS) levels in cells, which are critical for understanding oxidative stress-related diseases .

- Therapeutic Potential : Recent studies have explored the anticancer properties of this compound derivatives. For instance, brominated this compound analogs have shown selective cytotoxicity against prostate and breast cancer cell lines without affecting non-cancerous cells . These findings suggest that modifications to the this compound structure can enhance its therapeutic efficacy.

Case Study 1: Anticancer Activity of this compound Derivatives

A study investigated several brominated derivatives of this compound (e.g., Br-Cla) for their anticancer activity. The results indicated that Br-Cla exhibited significant cytotoxic effects on MCF-7 (breast cancer) and SH-SY5Y (neuroblastoma) cell lines with IC50 values of 33.84 µM and 50.92 µM respectively. Notably, the cytotoxicity was enhanced with prolonged exposure times .

| Compound | Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|---|

| Br-Cla | MCF-7 | 33.84 | 24 hours |

| Br-Cla | SH-SY5Y | 50.92 | 24 hours |

| Cl-Cla | MCF-7 | 21.56 | 72 hours |

Case Study 2: In Vivo Imaging with this compound

In vivo studies demonstrated the use of this compound for imaging tumor cells implanted subcutaneously in mice. Following intravenous injection of this compound, researchers observed robust luminescence from the tumor sites, confirming its utility in tracking tumor growth and response to therapies .

Comparative Analysis of this compound and Other Bioluminescent Compounds

| Property | This compound | Firefly Luciferin | Renilla Luciferin |

|---|---|---|---|

| Emission Wavelength | 465–495 nm | 560 nm | 480 nm |

| Stability | Moderate | High | Moderate |

| Applications | Imaging, Biosensing | Gene expression studies | Bioluminescent assays |

Propriétés

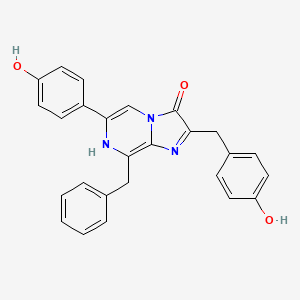

IUPAC Name |

8-benzyl-6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]imidazo[1,2-a]pyrazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3O3/c30-20-10-6-18(7-11-20)15-23-26(32)29-16-24(19-8-12-21(31)13-9-19)27-22(25(29)28-23)14-17-4-2-1-3-5-17/h1-13,16,30-32H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNCOEGVEEQDKGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204342 | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55779-48-1 | |

| Record name | Coelenterazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055779481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenterazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coelenterazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COELENTERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O1CB88RRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.